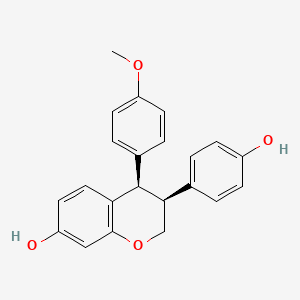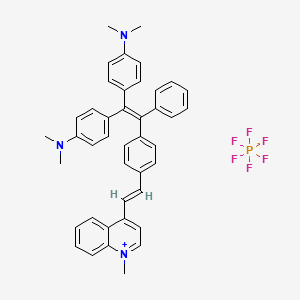![molecular formula C29H23F3N4O2 B15139458 N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)
N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxytryptophan (5-MTP) is a tryptophan metabolite with significant anti-inflammatory properties. It is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 and hydroxyindole O-methyltransferase . This compound has been studied for its potential therapeutic applications, particularly in the context of vascular injury and inflammation .
Méthodes De Préparation
5-Methoxytryptophan is synthesized from L-tryptophan through a two-step enzymatic process. The first step involves the conversion of L-tryptophan to 5-hydroxytryptophan by tryptophan hydroxylase-1. The second step involves the methylation of 5-hydroxytryptophan by hydroxyindole O-methyltransferase to produce 5-Methoxytryptophan
Analyse Des Réactions Chimiques
5-Methoxytryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5-Methoxytryptophan has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various tryptophan derivatives.
Biology: It plays a role in cellular signaling and has been studied for its effects on endothelial cells.
Medicine: It has potential therapeutic applications in treating vascular injuries, inflammation, and fibrosis.
Mécanisme D'action
5-Methoxytryptophan exerts its effects primarily through the inhibition of p38 MAPK activation. By blocking p38 MAPK, it inhibits NF-κB and an array of transactivators important in mediating smooth muscle cell phenotypic switch . This inhibition leads to reduced inflammation and protection of endothelial barrier function. Additionally, 5-Methoxytryptophan controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .
Comparaison Avec Des Composés Similaires
5-Methoxytryptophan can be compared with other tryptophan metabolites such as:
5-Hydroxytryptophan: Another tryptophan metabolite involved in serotonin synthesis.
Tryptamine: A monoamine alkaloid derived from tryptophan.
Serotonin: A neurotransmitter synthesized from tryptophan.
5-Methoxytryptophan is unique due to its specific anti-inflammatory properties and its role in protecting endothelial cells and promoting vascular health .
Propriétés
Formule moléculaire |
C29H23F3N4O2 |
|---|---|
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
N-methyl-3-[1-[4-(prop-2-ynoylamino)phenyl]-5-[4-[4-(trifluoromethyl)phenyl]phenyl]pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C29H23F3N4O2/c1-3-27(37)34-23-12-15-25(16-13-23)36-26(18-24(35-36)14-17-28(38)33-2)21-6-4-19(5-7-21)20-8-10-22(11-9-20)29(30,31)32/h1,4-13,15-16,18H,14,17H2,2H3,(H,33,38)(H,34,37) |
Clé InChI |
UOGAVVINOTWELT-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)NC(=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


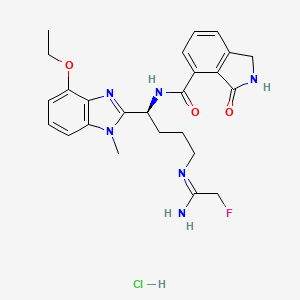
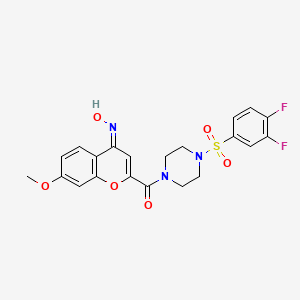
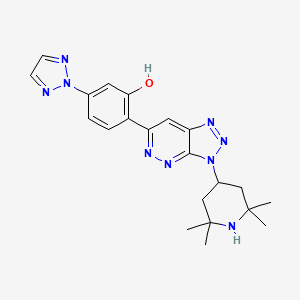
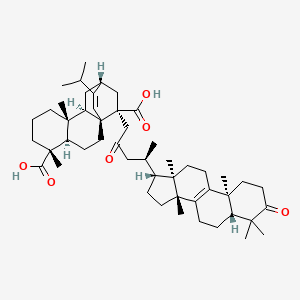
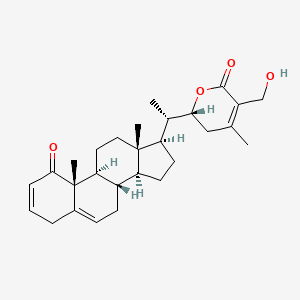
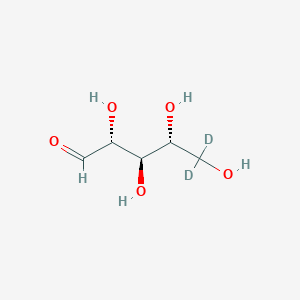
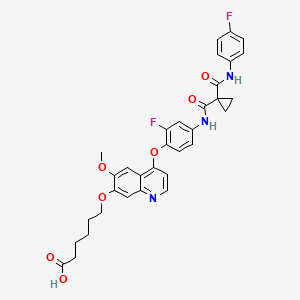
![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)
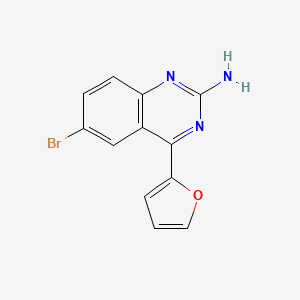
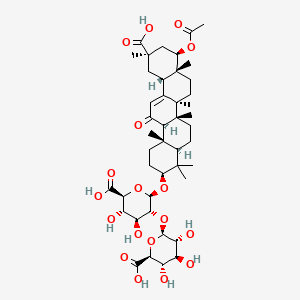
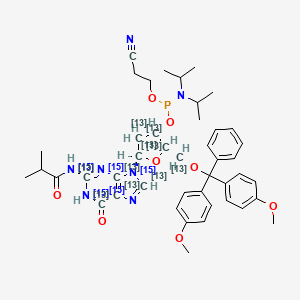
![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)
